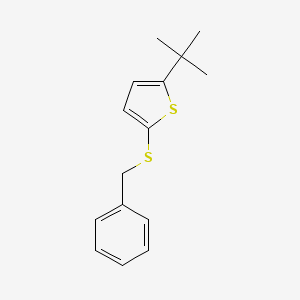
2-(Benzylthio)-5-(tert-butyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-5-(tert-butyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of benzylthio and tert-butyl groups in this compound makes it unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-(tert-butyl)thiophene can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-(tert-butyl)thiophene with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the thiophene ring, followed by the addition of the benzylthio group under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-(tert-butyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Benzylthio)-5-(tert-butyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-(tert-butyl)thiophene involves its interaction with molecular targets through its functional groups. The benzylthio group can participate in nucleophilic and electrophilic interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The thiophene ring can undergo π-π stacking interactions, contributing to its binding affinity with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)thiophene: Lacks the tert-butyl group, making it less sterically hindered.
5-(tert-butyl)thiophene: Lacks the benzylthio group, reducing its nucleophilic and electrophilic interaction potential.
2-(Methylthio)-5-(tert-butyl)thiophene: Contains a methylthio group instead of a benzylthio group, affecting its reactivity.
Uniqueness
2-(Benzylthio)-5-(tert-butyl)thiophene is unique due to the combination of benzylthio and tert-butyl groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile compound for various chemical transformations and applications .
Biological Activity
2-(Benzylthio)-5-(tert-butyl)thiophene is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with thiophene rings often exhibit:
- Antimicrobial Properties: Thiophene derivatives have shown effectiveness against various bacterial strains, potentially through the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Antioxidant Activity: The presence of the benzylthio group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Anti-inflammatory Effects: Some studies suggest that thiophene derivatives can modulate inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Activity:
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various thiophene derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL observed for this compound . -
Antioxidant Properties:
In a comparative study on antioxidant activities, this compound was tested alongside other thiophene derivatives. The compound exhibited a notable reduction in oxidative stress markers in vitro, suggesting its potential as an antioxidant agent . -
Anti-inflammatory Effects:
A recent investigation into the anti-inflammatory effects demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in managing inflammatory diseases .
Summary of Research Findings
Properties
Molecular Formula |
C15H18S2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-tert-butylthiophene |
InChI |
InChI=1S/C15H18S2/c1-15(2,3)13-9-10-14(17-13)16-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
InChI Key |
HIAVIMLRXDFKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















